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(R)-1-Benzyl-3-(tert-butyl)piperazine

Cat. No.: B14029056
M. Wt: 232.36 g/mol
InChI Key: AVQDNIKNUHUQMI-AWEZNQCLSA-N
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Description

Significance of Piperazine (B1678402) Heterocycles as Privileged Scaffolds in Modern Medicinal Chemistry and Organic Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry. It is widely regarded as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds capable of interacting with a variety of biological targets. This prevalence is attributed to the unique physicochemical properties conferred by the piperazine nucleus. The two nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, which enhances interaction with biological receptors and improves aqueous solubility and bioavailability—critical parameters in drug design.

The structural rigidity of the piperazine ring, combined with its ability to be substituted at multiple positions, allows for the precise spatial orientation of functional groups, making it a versatile building block for creating diverse chemical libraries. This adaptability has led to the incorporation of the piperazine moiety into a multitude of blockbuster drugs across a wide array of therapeutic areas, including oncology, virology, and neurology. In fact, piperazine is ranked as the third most common nitrogen-containing heterocycle in drug discovery, a testament to its profound impact on pharmaceutical development. nih.gov

Table 1: Examples of Prominent Drugs Containing the Piperazine Scaffold


Drug NameTherapeutic ClassSignificance
Imatinib (Gleevec)AnticancerA targeted therapy that revolutionized the treatment of chronic myeloid leukemia.
Sildenafil (Viagra)Erectile DysfunctionA widely recognized PDE5 inhibitor.
CiprofloxacinAntibioticA broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.
CyclizineAntihistamineUsed to treat nausea, vomiting, and dizziness associated with motion sickness.
OlanzapineAntipsychoticUsed for the treatment of schizophrenia and bipolar disorder. dicp.ac.cn

The journey of piperazine in science began with its use as an anthelmintic agent in the 1950s for treating worm infections. Its initial therapeutic application was relatively narrow, but it laid the groundwork for future exploration. Researchers soon recognized that the piperazine scaffold could be chemically modified to produce a vast range of derivatives with diverse pharmacological activities.

Over the decades, research has expanded dramatically. The structural versatility of piperazine allowed chemists to synthesize derivatives targeting the central nervous system (CNS), leading to the development of numerous antipsychotic and antidepressant medications. nih.gov Further research efforts demonstrated the efficacy of piperazine-containing compounds as anticancer, antiviral (including anti-HIV), antimicrobial, and anti-inflammatory agents. This evolution from a simple anthelmintic to a ubiquitous pharmacophore highlights the enduring importance of the piperazine nucleus and the continuous innovation within heterocyclic chemistry.

The six-membered piperazine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. This is its most thermodynamically favorable state. However, other conformations such as the twist-boat and boat are also possible, though typically higher in energy. The specific conformation adopted can be influenced by the nature and position of substituents on the ring.

Substituents on the ring's carbon or nitrogen atoms can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. Generally, bulky substituents prefer the equatorial position to avoid steric hindrance with other axial atoms, a phenomenon known as 1,3-diaxial interaction. For instance, a large group like a tert-butyl group will effectively "lock" the ring in a conformation where it occupies the equatorial position. mit.edu

The introduction of substituents, particularly at the carbon atoms, creates stereocenters, leading to the possibility of different stereoisomers (enantiomers and diastereomers). The specific three-dimensional arrangement of these substituents is critical, as it dictates how the molecule interacts with chiral biological targets like enzymes and receptors. A substituent in an axial position will orient itself differently in space compared to one in an equatorial position, which can profoundly impact biological activity. nih.gov Therefore, controlling the stereochemistry and understanding the conformational preferences of substituted piperazines are paramount in modern drug design.

The Unique Academic Research Focus on Chiral Piperazine Derivatives

While much of the historical focus in piperazine chemistry was on N,N'-disubstituted derivatives, a significant and growing area of academic and industrial research is centered on chiral, carbon-substituted piperazines. nih.govrsc.org Traditional synthetic methods often produced racemic mixtures, but modern asymmetric synthesis techniques now allow for the creation of enantiomerically pure piperazine derivatives. dicp.ac.cnrsc.org This shift is driven by a deeper understanding of stereochemistry's role in pharmacology and the demand for more selective and effective therapeutic agents.

Biological systems, such as enzymes and receptors, are inherently chiral, constructed from enantiomerically pure building blocks like L-amino acids. Consequently, they often interact differently with the two enantiomers of a chiral drug. This is known as stereoselective biological recognition. One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) might be inactive, less active, or even responsible for undesirable side effects.

For this reason, producing and using a single, pure enantiomer of a drug is of fundamental importance in pharmacology. It leads to improved therapeutic efficacy, a better safety profile, and a more precise understanding of the drug's mechanism of action. The development of methods for asymmetric synthesis, which yield a single enantiomer, is therefore a critical focus for synthetic and medicinal chemists. rsc.org

(R)-1-Benzyl-3-(tert-butyl)piperazine stands as a significant exemplar within the field of chiral heterocycle research. While extensive biological studies on this specific molecule are not widely published, its structure is emblematic of the strategic direction in modern medicinal chemistry toward exploring complex, C-substituted chiral piperazines. nih.gov

The key features of this compound are:

A Defined Stereocenter: The '(R)' designation at the C3 position signifies that it is a single enantiomer, making it a valuable tool for studying stereoselective interactions.

A Bulky C3-Substituent: The tert-butyl group is a sterically demanding substituent. Its presence at the C3 position has a profound influence on the ring's conformation, likely locking it into a specific chair form where the tert-butyl group occupies the more stable equatorial position. This conformational rigidity reduces molecular flexibility, which can be highly advantageous in designing ligands with high affinity and selectivity for a specific biological target.

An N1-Benzyl Group: The benzyl (B1604629) group is a common moiety in medicinal chemistry. It can serve as a versatile protecting group that can be easily removed via hydrogenolysis to allow for further functionalization at the N1 position. orgsyn.org Alternatively, the benzyl group itself can be a key pharmacophoric element that engages in crucial binding interactions (e.g., pi-stacking) with a receptor. nih.gov

Collectively, these features position this compound as a highly useful chiral building block. It represents a departure from simple N-substituted piperazines, providing a rigid, stereochemically defined scaffold for the synthesis of novel and structurally diverse molecules. Its utility lies in academic research for developing new synthetic methodologies and in the pharmaceutical industry as a key intermediate for constructing complex drug candidates with precisely controlled three-dimensional architecture. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2 B14029056 (R)-1-Benzyl-3-(tert-butyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

(3R)-1-benzyl-3-tert-butylpiperazine

InChI

InChI=1S/C15H24N2/c1-15(2,3)14-12-17(10-9-16-14)11-13-7-5-4-6-8-13/h4-8,14,16H,9-12H2,1-3H3/t14-/m0/s1

InChI Key

AVQDNIKNUHUQMI-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CN(CCN1)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1CN(CCN1)CC2=CC=CC=C2

Origin of Product

United States

Advanced Stereoselective Synthesis and Asymmetric Methodologies for R 1 Benzyl 3 Tert Butyl Piperazine and Its Analogues

Strategies for the Construction of the Chiral Piperazine (B1678402) Core

The synthesis of enantiopure piperazines, particularly those with substitution at the carbon atoms of the ring, presents a significant challenge in synthetic organic chemistry. The development of stereoselective methods is essential for creating specific stereoisomers, as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure. The following sections outline key strategies that have been successfully employed to construct the chiral piperazine core of molecules like (R)-1-Benzyl-3-(tert-butyl)piperazine.

Diastereoselective Synthesis via Chiral Auxiliaries

Diastereoselective synthesis using chiral auxiliaries is a classical yet powerful strategy for introducing chirality. This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent stereocenter-forming reaction to favor one diastereomer over the other. After the desired stereochemistry is set, the auxiliary is removed to yield the enantiomerically enriched product.

One common approach involves the use of auxiliaries derived from chiral amino alcohols, such as (R)-(-)-phenylglycinol. In a representative synthesis, (R)-(-)-phenylglycinol can be used as a chiral auxiliary to construct a piperazin-2-one (B30754) intermediate. rsc.org The stereocenter on the auxiliary guides the stereochemical outcome of subsequent reactions, such as alkylation at the C3 position. For instance, diastereoselective methylation of a 2-oxopiperazine derived from this auxiliary can proceed with high diastereoselectivity (de >90%). rsc.org

Another widely used auxiliary is the tert-butanesulfinamide group, developed by Ellman. The synthesis of homochiral piperazines can be achieved through the diastereoselective nucleophilic addition to homochiral α-amino sulfinylimines bearing Ellman's auxiliary. nih.gov For example, the reaction of a primary amine with 2-chloroacetyl chloride, followed by a cyclization, can yield an oxopiperazine. Subsequent reduction steps furnish the desired piperazine, where the stereochemistry is controlled by the chiral sulfinamide group. rsc.org

These methods rely on the steric influence of the auxiliary to control the approach of reagents, leading to the formation of the desired stereocenter. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Enantioselective Approaches to 1,3-Disubstituted Piperazines

Enantioselective methods directly create the desired enantiomer without the need for a stoichiometric chiral auxiliary, often employing a chiral catalyst. These catalytic approaches are highly efficient and atom-economical, making them attractive for large-scale synthesis.

A prominent and modern strategy for the enantioselective synthesis of substituted piperazines involves the catalytic asymmetric allylic alkylation (AAA) of piperazin-2-one precursors. rsc.org This reaction, typically catalyzed by palladium complexes with chiral ligands, allows for the highly enantioselective formation of α-tertiary and α-secondary piperazin-2-ones. rsc.orgnih.gov

In this approach, a differentially N-protected piperazin-2-one is used as the substrate. The palladium catalyst, in conjunction with a chiral ligand such as a PHOX (phosphinooxazoline) derivative, facilitates a decarboxylative allylic alkylation. nih.gov This process generates a chiral center at the C3 position with high enantioselectivity. The resulting enantioenriched piperazin-2-ones can then be reduced to the corresponding chiral piperazines. nih.govrsc.org This methodology has proven versatile, allowing for the synthesis of a variety of chiral piperazinones in high yields and enantioselectivity. nih.gov

The table below summarizes representative results for the asymmetric allylic alkylation of N-Boc protected piperazinones. nih.gov

Substrate (R group at C3)Catalyst SystemYield (%)Enantiomeric Excess (ee %)
H[Pd₂(dba)₃], (S)-L9491
Methyl[Pd₂(dba)₃], (S)-L9895
Benzyl (B1604629)[Pd₂(dba)₃], (S)-L9996
Allyl[Pd₂(dba)₃], (S)-L9997
*L = electron-deficient PHOX ligand. Data sourced from studies on analogous systems. nih.gov

Intramolecular reactions provide an effective means of constructing the piperazine ring with defined stereochemistry. In this strategy, a linear diamine precursor containing appropriate functional groups is synthesized and then cyclized.

One powerful approach is intramolecular reductive amination. A linear precursor, often derived from an amino acid, can be designed to contain both an amine and a carbonyl group (or a precursor to one). Upon removal of protecting groups, the amine can react with the carbonyl in an intramolecular fashion to form a cyclic imine, which is then reduced in situ to the piperazine ring. rsc.orgnih.gov For example, a β-keto ester derived from an N-Boc protected amino acid can undergo reductive amination with ammonium (B1175870) acetate (B1210297) to yield a 1,4-diamine precursor, which is then cyclized to form the piperazine core. nih.gov

Biocatalytic methods have also emerged as a powerful tool for this transformation. Imine reductases (IREDs) can catalyze the formation of chiral piperazines from diamine and dicarbonyl substrates through a double reductive amination process. rsc.orgacs.org These enzymatic reactions proceed under mild conditions and often exhibit excellent enantioselectivity (>99% ee). rsc.org

Another elegant strategy is the palladium-catalyzed intramolecular hydroamination of an aminoalkene. This method has been used to synthesize trans-2,6-disubstituted piperazines with high diastereoselectivity. The aminoalkene precursor can be synthesized from a homochiral cyclic sulfamidate, ensuring the transfer of chirality to the final product. rsc.orgnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules like functionalized piperazines. The Ugi four-component reaction (Ugi-4CR) is a particularly valuable MCR in this context. rsc.orgthieme-connect.com

The Ugi reaction can be used to rapidly assemble a linear precursor that is primed for cyclization to a piperazine or piperazinone. In a typical sequence, an N-alkylethylenediamine, a carbonyl compound (like chloroacetaldehyde), an isocyanide, and a carboxylic acid react to form an Ugi product. This intermediate can then be cyclized to afford the piperazine-2-carboxamide (B1304950) scaffold. thieme-connect.com A modified "split-Ugi" methodology is particularly suitable for bis-secondary diamines like piperazine, allowing for regiochemical desymmetrization in a single step. nih.gov

Chiral Pool Derived Syntheses

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. baranlab.org These molecules serve as excellent starting materials for the synthesis of complex chiral targets, as their inherent chirality can be transferred to the final product.

Amino acids are particularly common starting materials for the synthesis of chiral piperazines due to their structural similarity to the target heterocycle. rsc.orgresearchgate.net For example, a synthesis can begin with a commercially available α-amino acid. rsc.orgrsc.org The stereocenter at the α-carbon of the amino acid is preserved throughout the synthetic sequence and becomes a stereocenter in the final piperazine ring. A typical route may involve the reduction of the carboxylic acid to an alcohol, conversion to a diamine, and subsequent cyclization. rsc.org

A practical, scalable route starts from α-amino acids to produce orthogonally protected, enantiomerically pure 2-substituted piperazines in four steps. rsc.org The key step is an aza-Michael addition between a chiral 1,2-diamine (derived from the amino acid) and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org Similarly, L-proline has been used as a chiral starting material to synthesize homochiral bicyclic piperazines. rsc.org

Carbohydrates also serve as versatile chiral pool starting materials. For instance, chiral tetrasubstituted piperazines have been synthesized from 4-O-trifloxy-2,3-anhydro-ribopyranosides. The simultaneous nucleophilic attack by both nitrogen atoms of an N,N'-disubstituted ethylenediamine (B42938) onto the epoxy triflate affords a pyrano-fused piperazine with defined stereochemistry. rsc.orgnih.gov

Regioselective Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold possesses two distinct nitrogen atoms and multiple carbon positions, offering opportunities for regioselective functionalization to generate a library of analogues for various applications, including drug discovery.

N-Alkylation and N-Acylation Reactions on Piperazine Nitrogen Atoms

The two nitrogen atoms of this compound, N1 and N4, exhibit different steric and electronic environments, which can be exploited to achieve regioselective N-alkylation and N-acylation. The N1 nitrogen is directly attached to a benzyl group and is adjacent to the chiral center bearing a bulky tert-butyl group, making it a tertiary amine. The N4 nitrogen, on the other hand, is a secondary amine and is less sterically hindered.

This difference in steric hindrance is the primary factor governing the regioselectivity of N-functionalization. Reactions with alkyl halides or acyl chlorides would be expected to occur preferentially at the more accessible N4 position. For instance, the N-alkylation of a similar N-benzylpiperazine derivative has been shown to proceed at the unsubstituted nitrogen atom. The steric bulk of the tert-butyl group at the C3 position further shields the N1 position, reinforcing the preference for N4 functionalization.

While specific studies on the regioselective N-alkylation and N-acylation of this compound are not extensively detailed in the reviewed literature, general principles of amine reactivity strongly suggest that electrophilic attack will favor the less hindered N4 nitrogen. To achieve functionalization at the N1 position, one would likely need to employ a strategy involving protection of the N4 nitrogen, for example, with a Boc group, followed by debenzylation and subsequent re-functionalization at N1.

Reaction TypeReagent ExamplePredicted Major ProductRationale
N-AlkylationMethyl Iodide (CH₃I)(R)-1-Benzyl-3-(tert-butyl)-4-methylpiperazinePreferential reaction at the less sterically hindered N4 secondary amine.
N-AcylationAcetyl Chloride (CH₃COCl)(R)-1-Acetyl-4-benzyl-2-(tert-butyl)piperazineReaction at the more accessible and nucleophilic N4 position.

Selective Substitution on Ring Carbon Atoms

The selective functionalization of C-H bonds on the piperazine ring presents a more significant challenge but offers a direct route to novel analogues. Recent advancements in C-H functionalization chemistry, such as directed metalation and photoredox catalysis, have provided tools to modify saturated heterocycles. beilstein-journals.orgnih.gov

For the this compound scaffold, the carbon atoms are not electronically activated, making direct substitution difficult. However, strategies involving directed lithiation have been successful for N-Boc protected piperazines. mdpi.com In this approach, a directing group, typically a removable N-Boc group, facilitates the deprotonation of an adjacent C-H bond with a strong base like sec-butyllithium, followed by quenching with an electrophile.

Applying this to the target molecule would likely require initial modification, such as the replacement of the N-benzyl group with an N-Boc group. The regioselectivity of the lithiation would then be influenced by the other substituents. The bulky tert-butyl group at C3 might sterically hinder deprotonation at C2, potentially favoring functionalization at C5 or C6. However, the precise outcome would depend on the specific reaction conditions and the directing group employed.

Another emerging strategy is the use of photoredox catalysis for the C-H functionalization of amines. beilstein-journals.orgnih.gov This method often involves the generation of a nitrogen-centered radical cation, which can lead to the formation of an α-amino radical that can be trapped by a suitable reaction partner. The regioselectivity of this process on an unsymmetrically substituted piperazine like this compound would be an interesting area of investigation, with the electronic and steric effects of both the benzyl and tert-butyl groups playing a crucial role.

MethodKey FeaturesPotential Application to Target ScaffoldChallenges
Directed LithiationRequires N-Boc protection; regioselectivity influenced by directing group and steric factors.Functionalization at C2, C5, or C6 after N-benzyl to N-Boc exchange.Requires additional synthetic steps for protection/deprotection; regiocontrol can be challenging.
Photoredox CatalysisMilder reaction conditions; proceeds via radical intermediates.Direct C-H functionalization without pre-functionalization.Regioselectivity on the unsymmetrical scaffold is not well-established.
Lithiation-BorylationCreates a stable boronic ester for further transformations. nih.govbris.ac.ukIntroduction of a versatile functional group handle. nih.govbris.ac.ukRequires specific chiral ligands and careful control of reaction conditions. acs.org

Introduction of Diverse Pharmacophoric Groups for Structure-Activity Relationship (SAR) Studies

The derivatization of the this compound scaffold with various pharmacophoric groups is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). The functionalization handles introduced through the reactions described in the preceding sections serve as anchor points for the attachment of these groups.

For example, after regioselective N-acylation at the N4 position, the resulting amide can be further modified. The carbonyl group can be reduced to an amine, which can then be derivatized with a wide range of substituents. Alternatively, the amide itself can be a key pharmacophoric feature.

Similarly, if selective C-H functionalization is achieved, the introduced functional group (e.g., a boronic ester or a halide) can be a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This would allow for the introduction of a wide variety of aryl, heteroaryl, and other groups at specific positions on the piperazine ring.

The choice of pharmacophoric groups to introduce would be guided by the therapeutic target of interest. For example, in the development of GPCR ligands, common pharmacophores include aromatic rings, hydrogen bond donors and acceptors, and basic or acidic functionalities. The ability to systematically place these groups at different positions on the this compound scaffold would provide a powerful platform for optimizing ligand-receptor interactions.

Sophisticated Spectroscopic and Computational Characterization in Academic Investigations of R 1 Benzyl 3 Tert Butyl Piperazine

Advanced Spectroscopic Techniques for Structural Elucidation and Stereochemical Confirmation

Advanced spectroscopic techniques are indispensable for the unambiguous characterization of (R)-1-Benzyl-3-(tert-butyl)piperazine, providing detailed insights into its three-dimensional structure and stereochemical integrity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereoisomer Identification

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, the conformation of the piperazine (B1678402) ring, and the spatial relationship between the substituents. nih.govresearchgate.net

In ¹H NMR, the protons of the benzyl (B1604629) and tert-butyl groups exhibit characteristic chemical shifts. The aromatic protons of the benzyl group typically appear as a multiplet in the 7.2-7.4 ppm range. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen are diastereotopic due to the chiral center at C3, and would likely appear as two distinct signals, possibly a pair of doublets (an AB quartet), indicating restricted rotation and a defined conformational state. The bulky tert-butyl group shows a sharp singlet around 1.0-1.2 ppm, integrating to nine protons. The piperazine ring protons present a more complex pattern of multiplets due to chair-chair interconversion and coupling between adjacent protons. beilstein-journals.org Temperature-dependent NMR studies can be employed to study the dynamics of the piperazine ring inversion and the rotation around the N-benzyl bond, with coalescence points revealing the energy barriers for these conformational changes. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Benzyl Aromatic-CH7.20 - 7.40 (m, 5H)127.0 - 129.5
Benzyl Aromatic-C (quaternary)-~138.0
Benzyl-CH₂~3.50 (ABq, 2H)~63.0
Piperazine-CH (at C3)Multiplet~60.0
Piperazine-CH₂Multiplets~45.0 - 55.0
tert-Butyl-C (quaternary)-~33.0
tert-Butyl-CH₃~1.10 (s, 9H)~27.0

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis in Research

Mass spectrometry (MS) is a critical tool for determining the molecular weight and probing the structural components of this compound through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the protonated molecule [M+H]⁺ is readily observed, confirming the molecular weight of 232.36 g/mol . bris.ac.uk

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide detailed structural information by breaking the molecule into characteristic fragment ions. xml-journal.net For benzylpiperazine derivatives, a predominant fragmentation pathway is the cleavage of the benzylic C-N bond. thieme-connect.de This would result in the formation of a stable tropylium (B1234903) ion at m/z 91, which is often the base peak in the spectrum. xml-journal.netresearchgate.net Another significant fragmentation involves the cleavage of the piperazine ring, leading to various smaller charged fragments. The loss of the tert-butyl group as a radical can also occur, leading to an ion at [M-57]⁺. These specific fragmentation patterns serve as a molecular fingerprint, aiding in the identification of the compound in complex mixtures. oup.comresearchgate.net

Table 2: Expected Key Mass Spectrometry Fragments for this compound
m/z (Mass-to-Charge Ratio)Proposed Fragment IdentityFragmentation Pathway
233.2[M+H]⁺Protonated Molecular Ion
175.2[M-C₄H₉]⁺Loss of tert-butyl radical
141.1[C₈H₁₇N₂]⁺Cleavage of benzyl group
91.1[C₇H₇]⁺Tropylium ion (from benzyl group)
57.1[C₄H₉]⁺tert-Butyl cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound.

IR spectroscopy is used to identify the characteristic vibrational modes of the molecule's bonds. bellevuecollege.edunih.gov The spectrum would be dominated by C-H stretching vibrations. Strong absorptions between 2850 and 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the piperazine ring, the benzyl methylene group, and the tert-butyl group. pressbooks.publibretexts.org Aromatic C-H stretches from the benzyl ring would appear just above 3000 cm⁻¹. C-N stretching vibrations of the tertiary amines in the piperazine ring typically appear in the 1100-1250 cm⁻¹ region. Aromatic C=C stretching bands for the benzene (B151609) ring are expected around 1450-1600 cm⁻¹. libretexts.org

UV-Vis spectroscopy probes the electronic transitions. The primary chromophore in this molecule is the benzyl group. It is expected to exhibit absorption bands in the UV region, characteristic of the π → π* transitions of the benzene ring. Typically, a strong absorption band (the E2-band) would be observed around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm.

Table 3: Characteristic Infrared (IR) Absorption Frequencies
Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3030 - 3080C-H StretchAromatic (Benzyl)
2850 - 2960C-H StretchAliphatic (Piperazine, t-Butyl)
1450 - 1600C=C StretchAromatic Ring
1100 - 1250C-N StretchTertiary Amine

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound in the solid state, including its absolute configuration. nih.gov This technique requires a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the precise positions of all atoms can be determined.

This analysis would confirm that the piperazine ring adopts a chair conformation, which is its most stable arrangement. It would also show the precise orientation of the equatorial and axial positions of the benzyl and tert-butyl substituents. For a bulky group like tert-butyl, an equatorial position is strongly favored to minimize steric hindrance. The analysis would also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing. rsc.org

Crucially, for a chiral, enantiomerically pure sample, anomalous dispersion techniques can be used to determine the absolute configuration at the C3 stereocenter, confirming it as (R). The Flack parameter is a key value derived from the data; a value close to zero for a given enantiomeric model confirms that the absolute structure has been correctly assigned. nih.govcaltech.edunih.gov

Theoretical and Computational Chemistry Approaches to this compound

Theoretical and computational methods are powerful complements to experimental studies, offering deep insights into the molecule's electronic properties and predicting its behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP, can predict the lowest energy conformation of the molecule, corroborating findings from NMR and X-ray crystallography. huji.ac.ilmultidisciplinaryjournals.com These calculations can confirm the preference for a chair conformation of the piperazine ring with the bulky substituents in equatorial positions.

DFT is also used to calculate various electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, such as the nitrogen atoms, while the LUMO is on electron-deficient areas. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. dntb.gov.uanih.gov

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.org For this compound, the MEP would likely show negative potential around the nitrogen atoms, indicating their availability for protonation or interaction with electrophiles, which is a key aspect of its chemical reactivity. researchgate.net

Table 4: Predicted Parameters from DFT Calculations
ParameterPredicted InformationSignificance
Optimized GeometryBond lengths, bond angles, dihedral anglesConfirms most stable conformation (e.g., chair with equatorial substituents)
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates regions prone to electrophilic attack (e.g., nitrogen lone pairs)
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates regions prone to nucleophilic attack
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and electronic transitions
MEP MapVisualization of electrostatic potentialIdentifies nucleophilic (negative potential) and electrophilic (positive potential) sites

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of this compound at an atomic level. These simulations model the motion of atoms and molecules over time, providing deep insights into the conformational landscapes and the influence of different solvent environments on the compound's structure and behavior.

Conformational Landscapes: The flexibility of the piperazine ring, along with the rotatable bonds of its benzyl and tert-butyl substituents, gives rise to a complex conformational landscape. MD simulations are employed to explore the energetically favorable conformations and the transitions between them. For substituted piperazines, the ring typically adopts a chair conformation to minimize steric strain. nih.gov In the case of this compound, a primary focus of conformational analysis is the axial versus equatorial orientation of the bulky tert-butyl and benzyl groups. Research on similarly substituted piperazines has shown that the axial conformation can be preferred and may be stabilized by factors such as intramolecular hydrogen bonding. nih.gov

Simulations can map the potential energy surface of the molecule, identifying low-energy conformers that are most likely to be populated under physiological conditions. Key dihedral angles are monitored throughout the simulation to characterize the puckering of the piperazine ring and the orientation of the substituents. The results of these simulations are crucial for understanding how the molecule's three-dimensional shape might influence its interaction with biological targets.

Solvent Effects: The surrounding solvent environment can significantly impact the conformational preferences and dynamics of a molecule. MD simulations explicitly model solvent molecules (e.g., water, methanol, dimethyl sulfoxide) to study these effects. The rate of chemical reactions and the stability of molecular conformations can be influenced by the solvent's polarity, hydrogen-bonding capabilities, and polarizability. researchgate.netias.ac.in For this compound, simulations in different solvents can reveal how solute-solvent interactions, such as hydrogen bonds between the piperazine nitrogens and protic solvents, affect the conformational equilibrium. For instance, studies on related benzyl and piperazine reactions show that solvent properties like electrophilicity and hydrogen bond donor ability can stabilize the transition state differently than the reactants. ias.ac.in

Analysis of simulation trajectories provides quantitative data on structural stability and flexibility, often measured by Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A higher RMSD value in a particular solvent might indicate greater conformational instability. nih.gov

Table 1: Illustrative MD Simulation Data on Conformational Stability in Different Solvents
Solvent SystemAverage RMSD (nm)Radius of Gyration (Rg) (nm)Primary Conformation
Water (Explicit)0.250.58Chair (Equatorial tert-Butyl)
Methanol (Explicit)0.280.60Chair (Equatorial tert-Butyl)
DMSO (Explicit)0.350.64Chair/Twist-Boat Fluctuation
Chloroform (Implicit)0.220.57Chair (Equatorial tert-Butyl)

In Silico Prediction of Molecular Interactions and Binding Affinities for Research Targets

In silico techniques, particularly molecular docking, are instrumental in predicting how this compound interacts with specific biological targets, such as receptors or enzymes. These methods provide a structural basis for understanding molecular recognition and for estimating the strength of the interaction, or binding affinity.

Molecular Interactions: Molecular docking algorithms place the ligand, this compound, into the binding site of a target protein and evaluate the fit. This process generates various binding poses and scores them based on the intermolecular interactions formed. For piperazine-containing compounds, key interactions often involve hydrogen bonds with the piperazine nitrogens, hydrophobic interactions with the benzyl and tert-butyl groups, and potential pi-stacking of the benzyl ring's aromatic system with amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.comnih.gov Docking studies on benzylpiperazine derivatives have revealed that these interactions are crucial for affinity and selectivity toward targets like the Mcl-1 protein. nih.gov The specific orientation and conformation of the ligand within the binding pocket determine which of these interactions are most favorable.

Binding Affinities: The scoring functions used in docking provide an estimate of the binding free energy, which correlates with the binding affinity (often expressed as Kᵢ or IC₅₀ values). researchgate.net These scores help to rank potential ligands and prioritize them for further study. For example, in the rational design of novel phenylpiperazine derivatives as potential anticancer agents, molecular docking was used to predict the free energy of binding to targets like the DNA-Topo II complex. mdpi.com Computational studies enriched with molecular dynamics simulations can further refine these binding poses and provide a more detailed understanding of the stability of the ligand-protein complex over time. rsc.org

Table 2: Predicted Binding Affinities and Key Interactions of this compound with Hypothetical Research Targets
Research TargetPredicted Binding Affinity (Kᵢ, nM)Docking Score (kcal/mol)Key Interacting ResiduesPrimary Interactions
Sigma-1 Receptor (S1R)45.5-9.8Asp126, Tyr173, Glu172Hydrogen Bond, Hydrophobic
Myeloid Cell Leukemia-1 (Mcl-1)180.2-8.1Val220, Met231, Arg248Hydrophobic, van der Waals
Cyclin-Dependent Kinase 2 (CDK2)350.7-7.5Leu83, Phe80, Asp86Hydrophobic, Pi-Alkyl
Topoisomerase II (Topo II)512.0-7.1Asp479, Ile768Hydrogen Bond, Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net It is a cornerstone of rational drug design, enabling the prediction of activity for novel molecules and guiding the synthesis of more potent and selective derivatives.

QSAR Modeling: The QSAR process begins with a dataset of structurally related compounds, such as derivatives of this compound, for which a specific biological activity (e.g., receptor binding affinity) has been measured. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including:

Electronic properties: Dipole moment, HOMO/LUMO energies. nih.gov

Steric properties: Molar refractivity, molecular volume, surface area. nih.gov

Hydrophobic properties: LogP (partition coefficient).

Topological and constitutional properties: Atom counts, bond counts, connectivity indices. scispace.comopenpharmaceuticalsciencesjournal.com

Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that links a combination of these descriptors to the observed biological activity. A robust QSAR model will not only fit the existing data well but will also have strong predictive power for new, untested compounds. scispace.com Studies on aryl alkanol piperazine derivatives have successfully used 2D- and 3D-QSAR models to identify descriptors that influence activity, thereby aiding in the design of novel compounds. nih.gov

Rational Design of Derivatives: Once a validated QSAR model is established, it becomes a powerful tool for in silico design. The model can predict the activity of virtual derivatives of this compound before they are synthesized. For instance, if the QSAR model indicates that higher lipophilicity and the presence of an electron-withdrawing group on the benzyl ring increase activity, chemists can focus on synthesizing derivatives with these specific features. This approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving time and resources.

Table 3: Hypothetical QSAR Data for Derivatives of this compound
CompoundSubstituent (R) on Benzyl RingLogPDipole Moment (Debye)Predicted pIC₅₀*
Parent-H3.81.56.5
Derivative 14-Cl4.52.17.1
Derivative 24-OCH₃3.71.96.3
Derivative 34-NO₂3.94.27.8
Derivative 43-F4.02.46.9

*Predicted pIC₅₀ based on a hypothetical QSAR equation: pIC₅₀ = 4.5 + 0.3(LogP) + 0.4(Dipole Moment)

Preclinical Investigation of Biological Activities and Target Interactions of R 1 Benzyl 3 Tert Butyl Piperazine and Its Derivatives in in Vitro and in Silico Models

Exploration of Molecular Mechanisms and Biological Targets

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds. researchgate.netresearchgate.net The (R)-1-benzyl-3-(tert-butyl)piperazine framework, in particular, has been the subject of investigations to understand its interactions with various biological targets, aiming to elucidate its therapeutic potential.

Derivatives of benzylpiperazine have been extensively studied for their affinity towards a range of receptors, indicating a complex polypharmacological profile.

Sigma Receptors (σR): The sigma-1 receptor (σ1R) has been a significant target for benzylpiperazine derivatives. nih.gov These receptors are transmembrane proteins that differ structurally from G protein-coupled receptors and are involved in modulating various neurotransmitter systems. nih.govnih.gov A series of benzylpiperazinyl derivatives have been synthesized and evaluated for their binding affinities toward σ1R and σ2R. Notably, modifications on the benzylpiperazine core have led to compounds with high affinity for σ1R, with some exhibiting significant selectivity over σ2R. For instance, compound 15 from a studied series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a high affinity for σ1R with a Ki value of 1.6 nM and an impressive selectivity ratio (Ki σ2/Ki σ1) of 886. nih.govacs.org This highlights the potential for developing selective σ1R ligands based on the benzylpiperazine scaffold.

Computational studies and binding assays have revealed that a protonated amine is crucial for interaction with key amino acid residues, such as Glu172 and Asp126, within the sigma receptor binding site. nih.gov The presence of a basic amino moiety is a driving factor for both σ1R and σ2R affinity and selectivity. nih.gov

Dopamine (B1211576) and Serotonin (B10506) Receptors: Aryl alkanol piperazine derivatives have been investigated for their antidepressant activities, which are often mediated through interactions with serotonin (5-HT) and noradrenaline (NA) reuptake transporters. nih.gov Quantitative structure-activity relationship (QSAR) studies have indicated that specific molecular descriptors influence the inhibition of 5-HT reuptake. nih.gov While direct binding data for this compound on these specific receptors is not detailed in the provided context, the broader class of piperazine derivatives is known to have affinities for both serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors. researchgate.net

The following table summarizes the binding affinities of representative benzylpiperazine derivatives for sigma receptors.

CompoundStructureKi σ1 (nM)Ki σ2 (nM)Selectivity (Ki σ2/Ki σ1)
8 (Lead Compound)--432
15 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.61418886
24 N-(2-hydroxyethyl)-3-phenyl-N-(4-((4-(trifluoromethyl)benzyl)piperazin-1-yl)butyl)propanamide--423
Haloperidol (Reference)2.6--
1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2-33
3 2-(4-benzylpiperidin-1-yl)-1-(4-(4-chlorophenyl)piperazin-1-yl)ethan-1-one8.9-26

Data compiled from multiple studies. nih.govacs.orgnih.gov

The potential of benzylpiperazine derivatives to act as enzyme inhibitors has been explored, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD).

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): AChE inhibitors are a primary class of drugs for treating the symptoms of AD. nih.gov Research into novel ligands has included functionalized piperidines and piperazines. Studies on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have shown that these compounds can act as potential acetylcholinesterase inhibitors. nih.gov For example, a derivative with an ortho-chlorine moiety on the benzyl (B1604629) ring exhibited an IC50 value of 0.91 µM against AChE. nih.gov Another study on 1-benzylpiperidine (B1218667) derivatives revealed compounds with moderate inhibitory activity against both AChE and BuChE. nih.gov

The table below presents the inhibitory activities of selected benzylpiperazine and related derivatives against cholinesterases.

CompoundTarget EnzymeIC50 (µM)
4a AChE0.91
4g AChE5.5
Donepezil AChE0.14
19 AChEModerate Inhibition
19 BuChEModerate Inhibition
21 BuChEGood and Selective Inhibition

Data sourced from studies on benzylpiperazine and benzylpiperidine derivatives. nih.govnih.gov

A variety of biophysical techniques are instrumental in characterizing the interactions between small molecules like this compound and their protein targets. researchgate.netnih.gov These methods provide crucial data on binding affinity, kinetics, thermodynamics, and the specific mode of interaction.

Commonly employed biophysical methods include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS). nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time data on the kinetics of binding, including association (ka) and dissociation (kd) rate constants, from which the binding affinity can be calculated. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify fragment binding and to map the binding site of a ligand on a protein, providing detailed structural information about the protein-ligand complex. nih.govindico.kr

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a ligand bound to its protein target, offering precise insights into the binding mode and key interactions. indico.kr

Differential Scanning Fluorimetry (DSF): Also known as the thermal shift assay, DSF measures the change in the melting temperature of a protein upon ligand binding, which can be used to screen for binders. nih.gov

Mass Spectrometry (MS): Affinity selection mass spectrometry can be used in primary screening to identify compounds that bind to a target protein. nih.gov

While specific studies employing these techniques on this compound were not identified, these methods are fundamental in the broader field of drug discovery for characterizing the interactions of similar small molecules. researchgate.netboku.ac.at

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for designing more potent and selective therapeutic agents. researchgate.net

SAR studies on benzylpiperazine and related derivatives have identified several key structural features that are essential for their biological activity.

The Piperazine Ring: The piperazine moiety is a critical pharmacophoric element, often serving as a central scaffold. researchgate.net Its basic nitrogen atoms are frequently involved in crucial interactions with biological targets, such as forming salt bridges with acidic amino acid residues. nih.gov The replacement of the piperazine ring with other cyclic diamines, such as piperidine, can significantly alter receptor affinity and selectivity, as observed in studies on histamine (B1213489) H3 and sigma-1 receptor ligands. nih.gov

The Benzyl Group: The benzyl moiety often contributes to binding through hydrophobic and aromatic interactions within the binding pocket of the target protein. researchgate.net Substitutions on the phenyl ring of the benzyl group can modulate activity. For example, in a series of M1 allosteric agonists, substituents at the 3- or 4-positions of the benzyl group led to a loss of agonism. nih.gov

The tert-Butyl Group: The bulky tert-butyl group at the 3-position of the piperazine ring is expected to play a significant role in defining the compound's steric profile and influencing its orientation within a binding site. This can impact both affinity and selectivity for the target.

Chirality is a critical factor in the biological activity of many drugs, as stereoisomers can exhibit different pharmacological and pharmacokinetic properties. nih.govmdpi.com The (R)-configuration at the 3-position of the piperazine ring in this compound is a key stereochemical feature.

Generally, the specific three-dimensional arrangement of a chiral molecule dictates its interaction with a chiral biological target, such as a receptor or enzyme. nih.gov For many classes of compounds, one enantiomer is significantly more active than the other. nih.govresearchgate.net This stereoselectivity can arise from differences in how the enantiomers fit into the binding site, affecting the stability of the protein-ligand complex. While specific comparative studies on the enantiomers of 1-benzyl-3-(tert-butyl)piperazine were not found, the principles of stereochemistry strongly suggest that the (R)- and (S)-enantiomers would likely display different biological activities and selectivities. Investigations into other chiral compounds have shown that stereochemistry can influence not only target binding but also uptake and metabolism. nih.gov

Design and Evaluation of Multi-Target Directed Ligands

There is currently no available research detailing the design and evaluation of this compound or its derivatives as multi-target directed ligands (MTDLs). The MTDL approach, which aims to design single molecules that can interact with multiple biological targets, is a prominent strategy in modern drug discovery, particularly for complex multifactorial diseases. However, the application of this design strategy to this compound has not been described in published studies.

Diverse Preclinical Biological Applications and Research Avenues

Specific investigations into the preclinical applications of this compound across various disease models have not been reported. The following sections reflect the absence of data for this specific compound in key research areas where other piperazine derivatives have shown activity.

Neurodegenerative Disease Research (e.g., Alzheimer's, Huntington's)

No studies have been published that explore the efficacy or mechanistic action of this compound or its derivatives in the context of neurodegenerative diseases such as Alzheimer's or Huntington's disease. Research in this area for other benzylpiperazine analogues has often focused on targets like cholinesterases, beta-amyloid aggregation, and tau pathology. However, no such data exists for the specified compound.

Antimicrobial and Antifungal Investigations

There is no available scientific literature on the antimicrobial or antifungal properties of this compound. While the piperazine scaffold is present in some antimicrobial and antifungal agents, the specific activity of this compound against bacterial or fungal strains has not been investigated or reported.

Anti-inflammatory and Immunomodulatory Studies

Preclinical studies evaluating the anti-inflammatory or immunomodulatory potential of this compound are not found in the current body of scientific literature. The role of this compound in modulating inflammatory pathways or immune responses remains uninvestigated.

Anticancer Research as an Emerging Application

The potential application of this compound in anticancer research has not been explored in any published studies. While various piperazine derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, no such research has been conducted for this specific molecule.

Synthetic Utility and Broader Applications of R 1 Benzyl 3 Tert Butyl Piperazine in Advanced Chemical Research

Chiral Building Block in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The incorporation of chiral piperazine (B1678402) moieties is a common strategy in the synthesis of complex molecules with biological activity. diva-portal.org The stereocenter at the 3-position of (R)-1-Benzyl-3-(tert-butyl)piperazine, influenced by the sterically demanding tert-butyl group, makes it an attractive starting material for introducing chirality into a target molecule. The benzyl (B1604629) group on the 1-position serves as a versatile protecting group that can be readily removed under various conditions, allowing for further functionalization of the piperazine ring. nih.gov

While no specific total synthesis of a natural product or a marketed pharmaceutical directly employing this compound has been identified in the surveyed literature, its potential is evident. Chiral piperazines are key components in a variety of pharmaceuticals, including antiviral agents like HIV protease inhibitors. nih.gov In the synthesis of such complex molecules, a chiral fragment like this compound could be incorporated to control the stereochemistry of the final product, which is often crucial for its therapeutic efficacy.

Table 1: Potential Applications of this compound as a Chiral Building Block

Target Molecule ClassPotential Role of this compoundRelevant Synthetic Transformations
HIV Protease Inhibitors Introduction of a chiral diamine coreAmide bond formation, N-alkylation, debenzylation
G-protein Coupled Receptor (GPCR) Ligands Formation of a rigid, chiral scaffoldSuzuki or Buchwald-Hartwig coupling, reductive amination
Kinase Inhibitors As a linker with defined stereochemistryNucleophilic substitution, acylation

Design and Synthesis of New Heterocyclic Systems Incorporating Piperazine Moieties

The piperazine core can be elaborated into more complex, fused heterocyclic systems. nih.gov The reactivity of the secondary amine in this compound (after a potential deprotection step) allows for a variety of cyclization reactions to form novel polycyclic structures. These new heterocyclic systems could possess unique biological activities or material properties.

For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of fused pyrazine (B50134) or diazepine (B8756704) rings. Intramolecular cyclization strategies, following the attachment of a suitable side chain, could also be employed to construct novel bicyclic or tricyclic piperazine derivatives. The inherent chirality of the starting material would be transferred to the new, more complex heterocyclic system.

Table 2: Representative Examples of Heterocycle Synthesis from Piperazine Derivatives

Starting Piperazine DerivativeReagents and ConditionsResulting Heterocyclic System
N-Boc-piperazine1. sec-BuLi, (-)-sparteine (B7772259) 2. CO2 3. N-benzylpiperazineChiral piperazine dimer
1-ArylpiperazineDicarbonyl compound, acid catalystFused pyrazino-quinoxaline
N-Alkylpiperazineα,β-Unsaturated ester, baseBicyclic piperazinone

This table illustrates general synthetic routes for piperazine derivatives, as specific examples for this compound were not found.

Development of Chiral Catalysts and Ligands for Asymmetric Transformations

Chiral diamines are a well-established class of ligands for asymmetric catalysis. mdma.ch The C2-symmetric nature of many piperazine-based ligands is often advantageous in achieving high enantioselectivity in metal-catalyzed reactions. While this compound is not C2-symmetric, its rigid structure and defined stereochemistry make it a candidate for development into a chiral ligand or organocatalyst.

Modification of the piperazine nitrogen atoms could lead to the synthesis of novel phosphine, amine, or alcohol-containing ligands. These ligands could then be complexed with transition metals such as ruthenium, rhodium, or palladium to create catalysts for asymmetric hydrogenation, alkylation, or cross-coupling reactions. nih.gov The bulky tert-butyl and benzyl groups would create a specific chiral environment around the metal center, potentially inducing high stereoselectivity in the catalyzed transformation.

Table 3: Potential Asymmetric Catalytic Applications of this compound Derivatives

Asymmetric TransformationMetalPotential Ligand Type
Hydrogenation of ketones RutheniumN-H or N-tosylated diamine ligand
Allylic Alkylation PalladiumPhosphino-piperazine ligand
Michael Addition - (Organocatalysis)Primary/secondary diamine catalyst

This table presents potential applications based on known catalysis with chiral diamines, as direct catalytic use of this compound is not documented in the searched literature.

Future Research Directions and Unexplored Avenues in R 1 Benzyl 3 Tert Butyl Piperazine Chemistry

Leveraging Artificial Intelligence and Machine Learning for De Novo Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemists approach the design of new molecules and the prediction of their synthetic routes. For (R)-1-Benzyl-3-(tert-butyl)piperazine and its analogues, these computational tools offer a powerful approach to navigate the vast chemical space and identify novel derivatives with enhanced properties.

De Novo Design: AI algorithms can be trained on large datasets of known bioactive molecules containing the piperazine (B1678402) scaffold. By learning the structure-activity relationships (SAR), these models can generate novel molecular structures based on the this compound framework that are predicted to have high affinity for specific biological targets. This de novo design approach can significantly accelerate the discovery of new therapeutic agents by prioritizing the synthesis of compounds with the highest probability of success.

Synthesis Prediction: Machine learning models can also be employed to predict the most efficient and viable synthetic routes for this compound and its novel derivatives. By analyzing vast databases of chemical reactions, these tools can suggest optimal reaction conditions, catalysts, and starting materials, thereby reducing the time and resources spent on empirical optimization. This is particularly valuable for complex chiral syntheses where multiple stereoisomers are possible.

AI/ML Application Description Potential Impact on this compound Research
Generative Models Algorithms that create new data (in this case, molecular structures) based on the patterns learned from existing data.Design of novel this compound analogues with tailored biological activities.
Retrosynthesis Prediction AI-powered tools that suggest a series of reactions to synthesize a target molecule from simpler, commercially available precursors.Rapid identification of efficient and cost-effective synthetic pathways for new derivatives.
Property Prediction Machine learning models that predict physicochemical properties, bioactivity, and toxicity of a molecule based on its structure.Early-stage filtering of unpromising candidates, focusing experimental efforts on the most promising compounds.

Exploration of Novel Reaction Methodologies for Enhanced Efficiency and Sustainability

While established methods for the synthesis of chiral piperazines exist, there is a continuous drive towards the development of more efficient, sustainable, and atom-economical reaction methodologies. Future research in this area will likely focus on several key aspects for the synthesis of this compound.

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, including organocatalysts and transition-metal complexes, could provide more direct and enantioselective routes to the (R)-3-(tert-butyl)piperazine core. This would circumvent the need for chiral resolution or the use of stoichiometric chiral auxiliaries, leading to a more sustainable process.

Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a continuous flow synthesis for this compound could lead to higher yields, improved purity, and easier scalability.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. The identification or engineering of enzymes that can catalyze key steps in the synthesis of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Identification of Untapped Biological Targets and Mechanistic Pathways for Therapeutic Intervention

The piperazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. However, the full therapeutic potential of this compound and its close analogues is likely yet to be realized.

Target Identification: High-throughput screening (HTS) and other modern drug discovery techniques can be used to screen this compound against a broad range of biological targets. This could lead to the identification of novel and unexpected therapeutic applications for this compound and its derivatives.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be crucial to understand how this compound interacts with its target at the molecular level. This knowledge is essential for the rational design of more potent and selective analogues.

Polypharmacology: Many drugs interact with multiple biological targets, a phenomenon known as polypharmacology. Investigating the potential for this compound to modulate multiple targets simultaneously could reveal synergistic effects and open up new avenues for treating complex diseases.

Development of Advanced Analytical Techniques for Real-Time Monitoring of Reactions and Biological Processes

The ability to monitor chemical reactions and biological processes in real-time can provide invaluable insights and enable precise control. The development and application of advanced analytical techniques will be instrumental in advancing the chemistry and biology of this compound.

Process Analytical Technology (PAT): The implementation of in-situ spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can allow for the real-time monitoring of key reaction parameters during the synthesis of this compound. This can lead to improved process understanding, control, and optimization.

Chiral Analysis: The development of more rapid and sensitive methods for chiral analysis, such as supercritical fluid chromatography (SFC) and advanced mass spectrometry techniques, will be crucial for ensuring the enantiomeric purity of this compound and its derivatives.

Bioanalytical Methods: To study the fate of this compound in biological systems, sensitive and specific bioanalytical methods will be required. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the compound and its metabolites in various biological matrices, providing key information on its absorption, distribution, metabolism, and excretion (ADME) properties.

Analytical Technique Application in this compound Research Anticipated Benefits
In-situ Spectroscopy (FTIR, Raman) Real-time monitoring of synthetic reactions.Improved process control, higher yields, and enhanced safety.
Supercritical Fluid Chromatography (SFC) Rapid and efficient separation of enantiomers.High-throughput screening of enantiomeric purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification of the compound and its metabolites in biological samples.Understanding of the pharmacokinetic and pharmacodynamic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.